N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-20-6-2-3-16-12(18)10-8-17(9-10)13(19)11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWEGSIVGINBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazine-2-Carbonyl Derivatives
(a) N-(2,2-Dimethoxyethyl)-1-(Pyrazine-2-Carbonyl)Azetidine-3-Carboxamide (CAS 1396865-67-0)
- Key Differences: Substituent: 2,2-Dimethoxyethyl vs. 3-Methoxypropyl.
- Molecular Weight : ~344–346 g/mol (estimated based on structural similarity).
(b) rac-(3R,4S)-4-(2,2-Dimethylpropyl)-1-[5-(Propan-2-yloxy)Pyrazine-2-Carbonyl]Pyrrolidin-3-Amine Hydrochloride
- Key Differences :
- Core Ring: Pyrrolidine (5-membered) vs. Azetidine (4-membered).
- Functionalization: Isopropyloxy group on pyrazine and a branched alkyl chain.
- Impact : The pyrrolidine ring offers greater conformational flexibility, which may influence binding kinetics but reduce metabolic stability compared to azetidine.
Azetidine-3-Carboxamide Derivatives
N-(3-Chloro-4-Methylphenyl)-2-(3-Methoxypropyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxamide
- Key Differences :
- Core Structure: Isoindole-1,3-dione vs. Azetidine.
- Substituents: Chlorophenyl and methoxypropyl groups.
- Impact : The isoindole ring’s rigidity and electron-withdrawing dioxo groups may enhance π-π stacking interactions but reduce solubility.
Physicochemical Properties
Functional Implications of Structural Variations
- Azetidine vs. Pyrrolidine : The smaller azetidine ring increases ring strain but may improve metabolic stability by reducing enzymatic recognition .
- Methoxypropyl vs. Dimethoxyethyl : The linear 3-methoxypropyl chain in the target compound likely enhances membrane permeability compared to the more polar dimethoxyethyl group .
- Pyrazine Substitution : The unsubstituted pyrazine in the target compound (vs. isopropyloxy in ) may reduce steric hindrance, favoring interactions with flat binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
